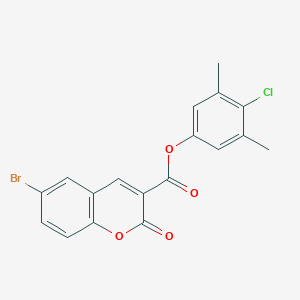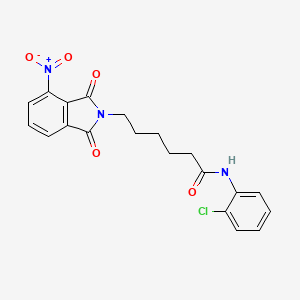![molecular formula C27H29N3O4 B15041197 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]benzamide CAS No. 345237-93-6](/img/structure/B15041197.png)
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
The synthesis of 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-methoxybenzoic acid with an amine derivative to form an amide bond. This reaction is often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) and a solvent such as tetrahydrofuran (THF) . The intermediate product is then further reacted with other amine derivatives under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]benzamide include other benzamide derivatives such as:
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
345237-93-6 |
|---|---|
Molecular Formula |
C27H29N3O4 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C27H29N3O4/c1-17(2)24(27(33)28-22-11-7-5-9-18(22)3)30-26(32)21-10-6-8-12-23(21)29-25(31)19-13-15-20(34-4)16-14-19/h5-17,24H,1-4H3,(H,28,33)(H,29,31)(H,30,32) |
InChI Key |
BURYRUODWWZIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-(3-chlorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15041119.png)
![N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide](/img/structure/B15041122.png)
![N-phenyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15041125.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B15041126.png)
![(2E)-N-(2-bromophenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B15041132.png)
![Ethyl 1-(4-bromophenyl)-5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15041137.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B15041140.png)
![(5Z)-5-[(2E)-2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15041144.png)
![4-[(2-Hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B15041148.png)
![N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide](/img/structure/B15041161.png)

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15041170.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15041176.png)
